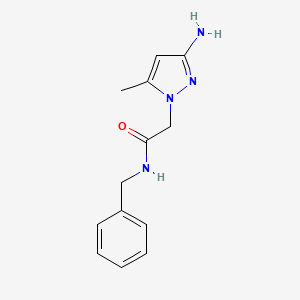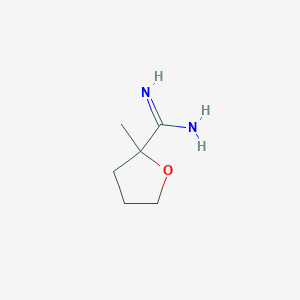
5-(Bromomethyl)-2-(1-methylcyclobutyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-(1-methylcyclobutyl)-1,3-oxazole is a heterocyclic compound that features a bromomethyl group and a 1-methylcyclobutyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(1-methylcyclobutyl)-1,3-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(1-methylcyclobutyl)-1,3-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-(1-methylcyclobutyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include reduced oxazole derivatives or fully saturated compounds.
Scientific Research Applications
5-(Bromomethyl)-2-(1-methylcyclobutyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(1-methylcyclobutyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-(1-methylcyclobutyl)-1,3-oxazole
- 5-(Iodomethyl)-2-(1-methylcyclobutyl)-1,3-oxazole
- 2-(1-Methylcyclobutyl)-1,3-oxazole
Uniqueness
5-(Bromomethyl)-2-(1-methylcyclobutyl)-1,3-oxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between stability and reactivity that can be advantageous in certain synthetic applications.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(1-methylcyclobutyl)-1,3-oxazole |
InChI |
InChI=1S/C9H12BrNO/c1-9(3-2-4-9)8-11-6-7(5-10)12-8/h6H,2-5H2,1H3 |
InChI Key |
RUHAFJGLXYZVSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C2=NC=C(O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one](/img/structure/B15255794.png)



![({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B15255828.png)
![2-[2-(Bromomethyl)butyl]-1,3-thiazole](/img/structure/B15255831.png)


![2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B15255840.png)
![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine](/img/structure/B15255848.png)


![8-Methyl-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15255862.png)
